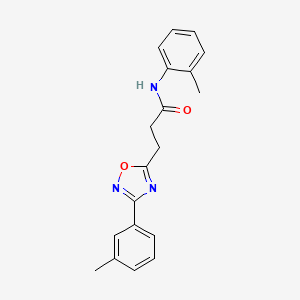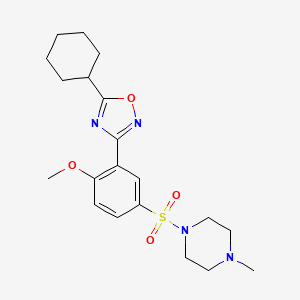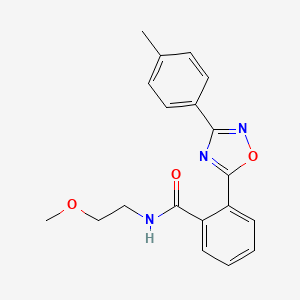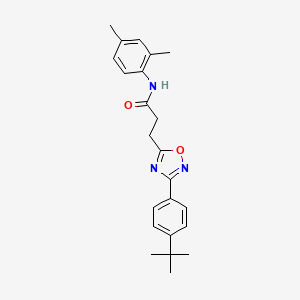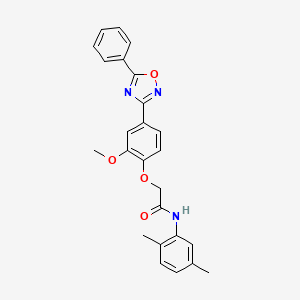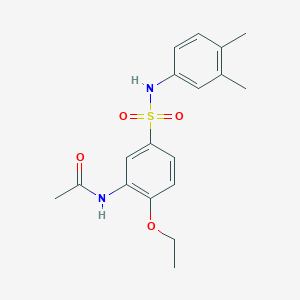
N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, also known as DAS181, is a novel drug that has been developed for the treatment of influenza virus infections. It is a sialidase enzyme inhibitor that has been shown to be effective against a broad range of influenza viruses, including strains that are resistant to current antiviral drugs.
Mécanisme D'action
N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide works by inhibiting the activity of the influenza virus sialidase enzyme, which is required for the virus to exit infected cells and spread to other cells. By inhibiting this enzyme, N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide prevents the virus from spreading and replicating, thereby reducing the severity and duration of the infection.
Biochemical and Physiological Effects:
N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide has been shown to have minimal toxicity and side effects in preclinical and clinical studies. It is well-tolerated and does not appear to have any significant effects on normal physiological functions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide is its broad-spectrum activity against a range of influenza virus strains, including those that are resistant to current antiviral drugs. This makes it a promising candidate for the treatment of influenza virus infections. However, one limitation of N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide is that it has not yet been approved for clinical use and is still undergoing clinical trials.
Orientations Futures
There are several future directions for research on N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide. One area of research is the development of new formulations and delivery methods for the drug, such as inhalation or intravenous administration. Another area of research is the investigation of N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide's effectiveness against other respiratory viruses, such as respiratory syncytial virus and coronavirus. Finally, further studies are needed to determine the long-term safety and efficacy of N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide in humans.
Méthodes De Synthèse
The synthesis of N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide involves the reaction of 2-ethoxyaniline with 4,6-dimethyl-3-nitrobenzenesulfonamide, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with acetic anhydride to form the final product, N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide.
Applications De Recherche Scientifique
N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide has been extensively studied in preclinical and clinical trials for its effectiveness against influenza virus infections. It has been shown to be effective against both seasonal and pandemic influenza viruses, including H1N1 and H5N1 strains. In addition, N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide has been shown to be effective against influenza viruses that are resistant to current antiviral drugs, such as oseltamivir.
Propriétés
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-24-18-9-8-16(11-17(18)19-14(4)21)25(22,23)20-15-7-6-12(2)13(3)10-15/h6-11,20H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHSHGMXHYKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

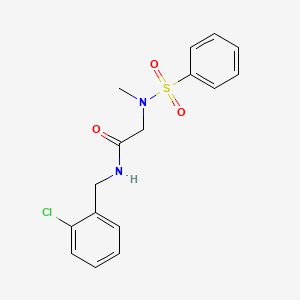
![2-(4-chlorophenoxy)-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7690046.png)
![4-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690048.png)

![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690068.png)
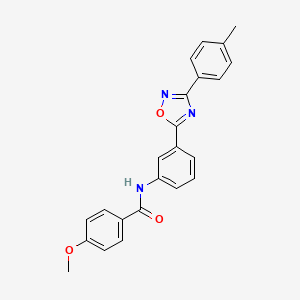
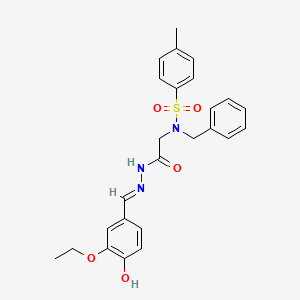
![1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/no-structure.png)
